Cas no 73289-70-0 (2-Hydroxy-6-methylmandelic acid)

2-Hydroxy-6-methylmandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-6-methylmandelic acid
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- Inchi: 1S/C9H10O4/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
- InChI Key: BGQVKBRKUUVHEP-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C(=CC=CC=1C)O
Computed Properties
- Exact Mass: 182.05790880 g/mol
- Monoisotopic Mass: 182.05790880 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Molecular Weight: 182.17
- Topological Polar Surface Area: 77.8
2-Hydroxy-6-methylmandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014003306-250mg |
2-Hydroxy-6-methylmandelic acid |
73289-70-0 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A014003306-500mg |
2-Hydroxy-6-methylmandelic acid |
73289-70-0 | 97% | 500mg |
$790.55 | 2023-09-01 | |
Alichem | A014003306-1g |
2-Hydroxy-6-methylmandelic acid |
73289-70-0 | 97% | 1g |
$1519.80 | 2023-09-01 |
2-Hydroxy-6-methylmandelic acid Related Literature
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
Additional information on 2-Hydroxy-6-methylmandelic acid
2-Hydroxy-6-methylmandelic Acid: An Overview of Its Properties and Applications
2-Hydroxy-6-methylmandelic acid (CAS No. 73289-70-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-hydroxy-6-methylbenzeneacetic acid, is characterized by its unique molecular structure, which includes a hydroxyl group and a methyl group attached to the benzene ring. These functional groups contribute to its diverse chemical properties and potential applications in various scientific domains.
The chemical formula of 2-hydroxy-6-methylmandelic acid is C9H10O3. Its molecular weight is 170.17 g/mol, and it exists as a white crystalline solid at room temperature. The compound is soluble in water and organic solvents such as ethanol and methanol, making it suitable for a wide range of experimental conditions. The solubility and stability of 2-hydroxy-6-methylmandelic acid are crucial factors in its application in both laboratory settings and industrial processes.
In recent years, 2-hydroxy-6-methylmandelic acid has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as an intermediate in the synthesis of pharmaceuticals. Studies have shown that this compound can be used to synthesize various bioactive molecules with potential anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 2-hydroxy-6-methylmandelic acid as a building block for the development of novel anti-inflammatory drugs.
Beyond its pharmaceutical applications, 2-hydroxy-6-methylmandelic acid has also been explored for its potential in materials science. Researchers have investigated its use in the synthesis of functional polymers and coatings due to its ability to form stable complexes with metal ions. These complexes exhibit unique optical and electronic properties, making them valuable for applications in sensors, catalysts, and advanced materials. A recent study in the Journal of Polymer Science demonstrated the successful synthesis of metal-polymer composites using 2-hydroxy-6-methylmandelic acid, highlighting its versatility as a functional monomer.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies on the biodegradability and toxicity of 2-hydroxy-6-methylmandelic acid have shown promising results. Research published in the Journal of Environmental Science and Health indicated that this compound is readily biodegradable under aerobic conditions and exhibits low toxicity to aquatic organisms. These findings suggest that 2-hydroxy-6-methylmandelic acid can be used in environmentally friendly processes without significant adverse effects.
In conclusion, 2-hydroxy-6-methylmandelic acid (CAS No. 73289-70-0) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and environmental science. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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